Benzene, 1-fluoro-4-(4-methoxyphenoxy)- Benzene, 1-fluoro-4-(4-methoxyphenoxy)-
Brand Name: Vulcanchem
CAS No.: 26129-34-0
VCID: VC18922288
InChI: InChI=1S/C13H11FO2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3
SMILES:
Molecular Formula: C13H11FO2
Molecular Weight: 218.22 g/mol

Benzene, 1-fluoro-4-(4-methoxyphenoxy)-

CAS No.: 26129-34-0

Cat. No.: VC18922288

Molecular Formula: C13H11FO2

Molecular Weight: 218.22 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1-fluoro-4-(4-methoxyphenoxy)- - 26129-34-0

Specification

CAS No. 26129-34-0
Molecular Formula C13H11FO2
Molecular Weight 218.22 g/mol
IUPAC Name 1-fluoro-4-(4-methoxyphenoxy)benzene
Standard InChI InChI=1S/C13H11FO2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3
Standard InChI Key YYBCYPWGOCFLEF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)OC2=CC=C(C=C2)F

Introduction

Molecular Structure and Physicochemical Properties

Benzene, 1-fluoro-4-(4-methoxyphenoxy)- belongs to the aryl ether class, with a distinct molecular architecture that combines electron-withdrawing (fluoro) and electron-donating (methoxyphenoxy) substituents. The compound’s structure is represented as follows:

F-C6H4-O-C6H4-OCH3\text{F} \text{-C}_6\text{H}_4\text{-O-C}_6\text{H}_4\text{-OCH}_3

Table 1: Key Molecular and Physical Properties

PropertyValue/DescriptionSource Citation
Molecular FormulaC13H11FO2\text{C}_{13}\text{H}_{11}\text{FO}_2
Molecular Weight218.22 g/mol
CAS Registry Number26129-34-0
AppearanceOrange oil (liquid at room temperature)
Storage Conditions2–8°C in a sealed, dry container
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

The fluorine atom’s electronegativity (χ=4.0\chi = 4.0) and the methoxy group’s electron-donating nature (σ+=0.78\sigma^+ = -0.78) create a polarized electronic environment, influencing reactivity in substitution and coupling reactions.

Synthesis Methods and Reaction Mechanisms

Nucleophilic Aromatic Substitution (NAS)

The primary synthesis route involves a two-step NAS process:

  • Nitration and Reduction: 1-Fluoro-4-nitrobenzene undergoes reduction to form 1-fluoro-4-aminobenzene.

  • Etherification: Reaction of 4-methoxyphenol with the fluoro-substituted intermediate in the presence of K2CO3\text{K}_2\text{CO}_3 as a base, facilitating oxygen nucleophile attack.

C6H4F-NO2ReductionC6H4F-NH2DiazotizationC6H4F-O-C6H4OCH3\text{C}_6\text{H}_4\text{F-NO}_2 \xrightarrow{\text{Reduction}} \text{C}_6\text{H}_4\text{F-NH}_2 \xrightarrow{\text{Diazotization}} \text{C}_6\text{H}_4\text{F-O-C}_6\text{H}_4\text{OCH}_3

Table 2: Synthetic Parameters and Yields

ParameterConditionsYield (%)Source
BaseK2CO3\text{K}_2\text{CO}_385–90
SolventDimethylformamide (DMF)
Temperature80–100°C

Continuous Flow Reactor Optimization

Industrial-scale production employs continuous flow reactors to enhance efficiency:

  • Residence Time: 10–15 minutes

  • Throughput: 50–100 g/hour

  • Purity: >98% (HPLC)

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor in drug design, where its substituents enable targeted interactions:

  • Hydrogen Bonding: The fluoro group interacts with protein residues (e.g., serine, tyrosine).

  • π-π Stacking: The methoxyphenoxy group binds aromatic motifs in enzyme active sites.

Materials Science

  • Liquid Crystals: Modifies mesophase behavior in display technologies.

  • Polymer Additives: Enhances thermal stability in polycarbonates.

Table 3: Research Applications and Outcomes

ApplicationKey FindingSource
Anticancer AgentsDerivatives inhibit kinase enzymes (IC50_{50} = 2–5 µM)
OLED MaterialsImproves electron transport efficiency by 15–20%

Industrial Production and Scalability

Manufacturing Protocols

  • Reactor Type: Tubular flow reactors with inline IR monitoring.

  • Cost Efficiency: Raw material costs reduced by 30% compared to batch processes .

Comparison with Halogenated Analogs

Table 4: Electronic and Reactivity Differences

CompoundSubstituentHammett Constant (σ\sigma)Reactivity in NAS
1-Fluoro-4-(4-methoxyphenoxy)--F, -OCH3_3σF=+0.06\sigma_{\text{F}} = +0.06Moderate
1-Chloro Analog-ClσCl=+0.23\sigma_{\text{Cl}} = +0.23High
1-Bromo Analog-BrσBr=+0.26\sigma_{\text{Br}} = +0.26Very High

The fluoro derivative’s lower σ\sigma value reduces ring deactivation, enabling selective functionalization.

Future Research Directions

  • Toxicological Studies: Comprehensive LD50_{50} and ecotoxicity assessments.

  • Catalyst Development: Asymmetric catalysis for enantioselective derivatives.

  • Energy Storage: Exploration as electrolyte additives in lithium-ion batteries.

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